6-AMINO-2-BROMO-3-IODOBENZOIC ACID
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Overview
Description
6-Amino-2-bromo-3-iodobenzoic acid is an organic compound with the molecular formula C7H5BrINO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-bromo-3-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-aminobenzoic acid to form 6-amino-2-bromobenzoic acid. This intermediate is then subjected to iodination to yield the final product. The reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures and solvent conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires optimization of reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-bromo-3-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
6-Amino-2-bromo-3-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-2-bromo-3-iodobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and iodo groups can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-bromo-3-methylbenzoic acid
- 2-Bromo-6-iodobenzoic acid
- 2-Iodoxybenzoic acid
Uniqueness
6-Amino-2-bromo-3-iodobenzoic acid is unique due to the presence of both bromo and iodo substituents on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The combination of these substituents allows for specific interactions and reactions that are not possible with other compounds.
Properties
IUPAC Name |
6-amino-2-bromo-3-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZDDQWGVXFZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)O)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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